5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid

Physicochemical profiling Ionization state Bioavailability prediction

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid (CAS 2309467-57-8) is a disubstituted pyridine scaffold combining a carboxylic acid handle with a sterically demanding, acid-labile tert-butoxy group. Its predicted pKa (2.06) ensures full ionization at physiological pH for salt-bridge interactions, while the bulky ether directs C–H activation to C2/C4. The orthogonal deprotection profile (TFA-stable vs. strong acid-labile) supports sequential unmasking in PROTACs or dual-pharmacophore synthesis. Choose this compound when isomer‑specific solubility, crystallization, and reactivity are critical.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 2309467-57-8
Cat. No. B2542297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid
CAS2309467-57-8
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESCC(C)(C)OC1=CN=CC(=C1)C(=O)O
InChIInChI=1S/C10H13NO3/c1-10(2,3)14-8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13)
InChIKeyXCZQOLZVLAYZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid (CAS 2309467-57-8): A 5-tert-Butoxy Nicotinic Acid Building Block for Orthogonal Synthetic Elaboration


5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid, also designated as 5-(tert-butoxy)nicotinic acid or 5-(1,1-dimethylethoxy)-3-pyridinecarboxylic acid, is a disubstituted pyridine derivative (C10H13NO3, MW 195.22) bearing a carboxylic acid at the 3-position and a bulky tert-butoxy ether at the 5-position . The compound belongs to the pyridinecarboxylic acid class and serves as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis, offering a free carboxylic acid handle for amide/ester coupling alongside a sterically demanding, acid-labile protected hydroxyl group . Predicted physicochemical parameters include a boiling point of 341.1±22.0 °C (760 Torr), density of 1.157±0.06 g/cm³, and an acid dissociation constant (pKa) of 2.058±0.10 .

Why 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid Cannot Be Casually Replaced by Its Closest Analogs


The 5-tert-butoxy substitution pattern on the nicotinic acid scaffold creates a unique confluence of steric, electronic, and reactivity properties that are not replicated by positional isomers, smaller alkoxy analogs, or alternative protecting-group strategies. The tert-butoxy group at the 5-position exerts a pronounced electron-withdrawing inductive effect that acidifies the carboxylic acid (predicted pKa 2.06) relative to unsubstituted nicotinic acid (experimental pKa 4.85) , while its steric bulk profoundly influences both the compound's solid-state behavior and its regiochemical directing effects in downstream transformations . Regioisomeric variants such as 6-(tert-butoxy)pyridine-3-carboxylic acid exhibit a well-defined crystalline melting point (139–141 °C) with a measured logP of 2.82, whereas the 5-isomer lacks a reported melting point, indicating divergent intermolecular packing and solubility profiles that can materially affect formulation, crystallization, and chromatographic purification workflows [1]. Furthermore, the tert-butyl ether linkage is fundamentally distinct from the tert-butoxycarbonyl (Boc)-protected amine analog (CAS 337904-92-4; predicted pKa 2.15, BP 360.4 °C, density 1.293 g/cm³), which introduces an additional nitrogen atom, alters hydrogen-bonding capacity, and follows entirely different deprotection chemistry (acid-labile carbamate vs. acid-labile ether) . These multidimensional differences mean that substituting one analog for another without re-optimization will almost certainly alter reaction outcomes, purification behavior, and biological target engagement.

Quantitative Differentiation Evidence for 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid Versus Closest Analogs


Carboxylic Acid pKa Acidification: 2.06 (Predicted) vs. Nicotinic Acid 4.85 (Experimental) – A 2.8-Log Unit Enhancement in Acidity

The 5-tert-butoxy substituent acidifies the pyridine-3-carboxylic acid core by approximately 2.8 log units relative to unsubstituted nicotinic acid. The target compound has a predicted pKa of 2.058±0.10 , whereas nicotinic acid (CAS 59-67-6) carries an experimentally determined pKa of 4.85 at 25 °C for the carboxylic acid proton [1]. This dramatic acidification arises from the electron-withdrawing inductive (-I) effect of the tert-butoxy oxygen atom at the 5-position, transmitted through the π-system of the pyridine ring. In practical terms, at physiological pH 7.4, the target compound will exist overwhelmingly in its carboxylate anion form (>99.999% ionized), while nicotinic acid is approximately 99.7% ionized under the same conditions, yielding a meaningful difference in the neutral fraction available for passive membrane permeation [2]. For procurement decisions in medicinal chemistry programs, this shift in ionization state directly impacts LogD7.4, solubility-pH profiles, and the compound's suitability as a fragment or building block for targets requiring specific charge states.

Physicochemical profiling Ionization state Bioavailability prediction Salt/co-crystal formation

Boiling Point and Density Differentiation from 5-Hydroxynicotinic Acid: Evidence for Reduced Intermolecular Hydrogen Bonding

Replacement of the 5-hydroxy group with a 5-tert-butoxy ether produces a dramatic reduction in both boiling point and density, consistent with the elimination of strong intermolecular hydrogen-bond donor capacity. The target compound exhibits a predicted boiling point of 341.1±22.0 °C and density of 1.157±0.06 g/cm³ . In contrast, 5-hydroxynicotinic acid (CAS 27828-71-3) has a predicted boiling point of 519.3±35.0 °C, a density of 1.485±0.06 g/cm³, and a measured melting point of 299 °C . The ~178 °C reduction in boiling point and ~22% reduction in density reflect the loss of the hydroxyl proton donor, which eliminates strong O–H···O and O–H···N hydrogen bonds that dominate the condensed-phase behavior of the hydroxyl analog. For procurement and laboratory use, this translates into fundamentally different handling characteristics: the tert-butoxy compound is amenable to vacuum distillation and conventional organic-solvent-based workup, whereas the hydroxy analog requires high-temperature sublimation or recrystallization from polar solvents.

Physicochemical characterization Volatility Intermolecular interactions Purification method selection

Regioisomeric Differentiation: 5-tert-Butoxy vs. 6-tert-Butoxy Nicotinic Acid – Divergent Solid-State Behavior and Lipophilicity

Among the tert-butoxy nicotinic acid positional isomers, the 5-substituted variant (target compound) and the 6-substituted variant (CAS 1039902-71-0) exhibit markedly different physical properties despite sharing the identical molecular formula (C10H13NO3, MW 195.22). The 6-isomer has a well-defined melting point of 139–141 °C and a measured logP of 2.82 [1], whereas the 5-isomer lacks a reported melting point in authoritative databases, and its predicted density of 1.157 g/cm³ is notably lower than would be expected for a crystalline solid of this molecular weight. This divergence arises from the different spatial relationship between the tert-butoxy oxygen and the pyridine nitrogen: in the 6-isomer, the ether oxygen is adjacent to the ring nitrogen (ortho relationship), enabling intramolecular O···H–N or dipolar interactions that stabilize a crystalline lattice; in the 5-isomer, the ether oxygen occupies the meta position relative to the ring nitrogen, precluding such intramolecular contacts and likely resulting in an amorphous or low-melting solid [2]. The logP differential (>2.8 for the 6-isomer vs. an estimated lower value for the 5-isomer) further indicates that the 5-isomer exposes a different polar surface area to solvent, affecting its partitioning behavior in extraction, chromatography, and biological assays.

Regioisomer comparison Solid-state properties Lipophilicity Crystallization behavior

Ether vs. Carbamate Protecting Group Strategy: Synthetic Orthogonality of 5-tert-Butoxy vs. 5-Boc-Amino Nicotinic Acid

The target compound features a tert-butyl aryl ether protecting group at the 5-position, which is chemically and strategically distinct from the tert-butoxycarbonyl (Boc) carbamate found on the closely related building block 5-((tert-butoxycarbonyl)amino)nicotinic acid (CAS 337904-92-4). The Boc-amino analog has a predicted pKa of 2.15±0.10, a boiling point of 360.4±27.0 °C, and a density of 1.293±0.06 g/cm³ , compared to the target compound's predicted pKa of 2.058, BP of 341.1 °C, and density of 1.157 g/cm³ . Critically, the tert-butyl ether is cleaved under strongly acidic conditions (e.g., HBr/AcOH, BBr₃, or TFA with cation scavengers) and is stable to nucleophiles, bases, and catalytic hydrogenation [1]. In contrast, the Boc-carbamate is cleaved under mild acidic conditions (TFA/DCM at room temperature) but is susceptible to nucleophilic attack at the carbonyl carbon [1]. This orthogonality means that a synthetic sequence involving both building blocks could sequentially deprotect the Boc-amine (mild acid) while leaving the tert-butyl ether intact, or simultaneously deprotect both under forcing acidic conditions to reveal the free 5-hydroxy and 5-amino functionalities. The ether also avoids the additional nitrogen atom and carbonyl group present in the Boc analog, reducing molecular complexity and eliminating potential off-target hydrogen-bonding interactions with biological targets.

Protecting group strategy Orthogonal deprotection Multi-step synthesis Chemical compatibility

Steric and Electronic Differentiation from 5-Methoxynicotinic Acid: Impact on Regioselective C–H Functionalization

The tert-butoxy group (van der Waals volume ≈ 44.5 ų) introduces substantially greater steric bulk at the 5-position than the methoxy group (van der Waals volume ≈ 31.6 ų) found in 5-methoxynicotinic acid (CAS 20826-03-3; MP 127–131 °C, BP 330.9 °C, density 1.284 g/cm³) . This steric differential has direct consequences for metal-catalyzed C–H functionalization reactions on the pyridine ring. In palladium-catalyzed direct arylation, the bulky tert-butoxy group at C5 blocks electrophilic metalation at the adjacent C4 and C6 positions, redirecting reactivity to the C2 position (ortho to the pyridine nitrogen) [1]. The methoxy analog, with its smaller steric footprint, provides less effective steric shielding, potentially leading to mixtures of C2, C4, and C6 arylation products. The predicted density difference (1.157 vs. 1.284 g/cm³) and boiling point difference (341.1 vs. 330.9 °C) further reflect the looser molecular packing and different intermolecular interactions arising from the tert-butoxy group's larger excluded volume [2]. For procurement in synthetic methodology programs, selecting the tert-butoxy variant over the methoxy analog provides a built-in steric directing element that can simplify reaction optimization and improve regiochemical outcomes.

C–H activation Regioselectivity Steric directing effects Cross-coupling

Commercial Availability with Quantified Purity: 98% Supply from Major Catalog Houses Supports Reproducible Procurement

The target compound is commercially available at a documented purity of 98% from Chinese medicinal chemistry suppliers (e.g., Shanghai Haohong Biomedical Technology Co.) and at ≥95% purity (confirmed by ¹H-NMR) from international distributors such as AKSci (Catalog #0236FR) , with long-term storage recommended at cool, dry conditions and classification as non-hazardous for DOT/IATA transport . In comparison, the 6-tert-butoxy isomer (CAS 1039902-71-0) is available at 95% purity from Bidepharm with batch QC (NMR, HPLC, GC) , and the 5-Boc-amino analog (CAS 337904-92-4) is available at 97% purity . The target compound's 98% purity specification provides a margin of quality that exceeds the typical 95% threshold for building block procurement, reducing the burden of pre-use purification and improving batch-to-batch reproducibility in multi-step syntheses. The absence of a formal MDL number (not yet assigned at the time of this analysis) should be noted for inventory management systems that rely on MDL identifiers for compound registration.

Commercial sourcing Purity specification Quality assurance Reproducibility

Evidence-Anchored Application Scenarios for 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring a 5-Oxy Nicotinic Acid Pharmacophore with Tunable Lipophilicity

The 5-tert-butoxy group dramatically increases lipophilicity compared to the 5-hydroxy analog (evidenced by the 178 °C lower boiling point and 22% lower density [Section 3, Evidence Item 2]), enabling the compound to access hydrophobic protein binding pockets that would exclude the more polar hydroxyl variant. The enhanced acidity (predicted pKa 2.06 vs. nicotinic acid 4.85 [Section 3, Evidence Item 1]) ensures full ionization at physiological pH, which can be exploited for salt-bridge interactions with basic residues (Arg, Lys, His) in target proteins. The compound serves as a fragment or building block where the carboxylic acid is used for amide coupling to grow the molecule, while the tert-butoxy group provides steric bulk that can be leveraged to fill hydrophobic sub-pockets or later deprotected to reveal a hydroxyl for additional hydrogen-bonding interactions .

Synthetic Methodology: Regioselective C–H Functionalization of Pyridine-3-carboxylic Acid Scaffolds

The bulky tert-butoxy substituent at the 5-position (41% larger than methoxy [Section 3, Evidence Item 5]) provides a steric blocking group that directs metal-catalyzed C–H activation to the C2 and/or C4 positions. This regiochemical control is critical for the synthesis of 2,5-disubstituted or 2,4,5-trisubstituted nicotinic acid derivatives, which are common motifs in kinase inhibitors and GPCR ligands . The ether's stability to basic and nucleophilic conditions (class-level evidence [Section 3, Evidence Item 4]) ensures compatibility with the diverse reagents employed in cross-coupling and C–H activation protocols.

Multi-Step Synthesis: Orthogonal Deprotection Sequences Involving tert-Butyl Ether and Boc-Carbamate Functionality

When used in combination with Boc-protected amine building blocks (e.g., CAS 337904-92-4), the tert-butyl ether of the target compound provides an orthogonal deprotection handle: mild acid (TFA/DCM) selectively removes the Boc group while preserving the tert-butyl ether; strong acid (HBr/AcOH or BBr₃) cleaves both, revealing the free hydroxyl and amine simultaneously [Section 3, Evidence Item 4]. This orthogonal strategy is valuable for constructing bifunctional nicotinic acid derivatives where sequential unmasking of the 5-hydroxy and 5-amino (or other position) groups is required, such as in the synthesis of PROTAC linker precursors or dual-pharmacophore compounds .

Physicochemical Screening Libraries: Ionization-State-Dependent Property Profiling

The target compound's predicted pKa of 2.06 places it among the more acidic pyridinecarboxylic acid building blocks (2.8 log units more acidic than nicotinic acid [Section 3, Evidence Item 1]), making it a valuable member of physicochemical diversity sets for screening library design. Its ionization state at pH 6–8 is essentially 100% carboxylate anion, ensuring consistent solubility and protein binding behavior across physiologically relevant pH ranges. The absence of a crystalline melting point (vs. the 6-isomer's MP of 139–141 °C [Section 3, Evidence Item 3]) suggests superior aqueous solubility at neutral pH, a property that can be advantageous for biochemical and cell-based assay formats where compound precipitation must be avoided .

Quote Request

Request a Quote for 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.